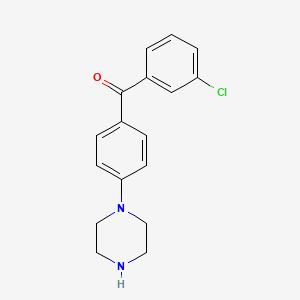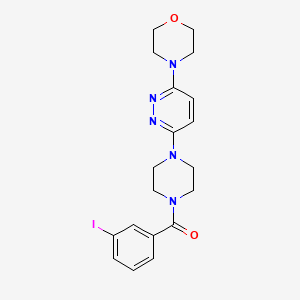
(3-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a compound that has been studied for its potential therapeutic applications . It is a derivative of 4-aryl-6-morpholino-3(2H)-pyridazinone-2-arylpiperazinylacetamide, a scaffold that has been investigated for SIRT2 inhibition .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . For instance, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed by various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the interaction of appropriate hydrazonoyl chlorides with corresponding N-substituted piperazine in the presence of triethylamine .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Novel derivatives of this compound have been synthesized through various chemical reactions, aiming to explore their potential biological activities and structural properties. For example, derivatives have been synthesized that exhibit antimicrobial activities, highlighting the utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007). Another study focused on the synthesis and structural exploration of a novel bioactive heterocycle, providing insights into the compound's antiproliferative activity and crystal structure (Benaka Prasad et al., 2018).
Biological Activities
- Research has delved into the antitumour activities of these compounds, demonstrating their potential in inhibiting cancer cell proliferation. For instance, a specific derivative showed distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumour agent (Tang & Fu, 2018).
- The antinociceptive activity of derivatives has also been studied, with findings suggesting that certain compounds could be more effective than aspirin in antinociceptive activity tests, showcasing their potential in pain management (Gokçe et al., 2001).
Antioxidant Properties
- Derivatives of this compound have been synthesized and evaluated for their in vitro antioxidant activities. Research has found that synthesized bromophenols had effective antioxidant power, suggesting their potential use due to promising antioxidant properties (Çetinkaya et al., 2012).
Enzyme Inhibition
- Certain morpholino derivatives have been identified as potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme of interest for potential drugs targeting leukemia and hormone-related cancers (Flanagan et al., 2014).
Antimicrobial Activity
- The antimicrobial activity of new pyridine derivatives has been investigated, showing variable and modest activity against investigated strains of bacteria and fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on such compounds could include further investigation of their therapeutic potential, optimization of their synthesis, and detailed studies of their mechanism of action. The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .
Eigenschaften
IUPAC Name |
(3-iodophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22IN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXIMHNUCOXSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22IN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)
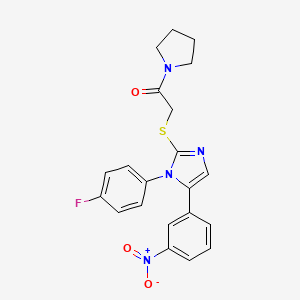
![3-[(4-chlorophenyl)methyl]-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2968950.png)
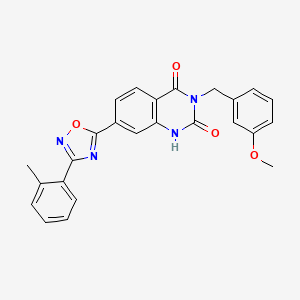
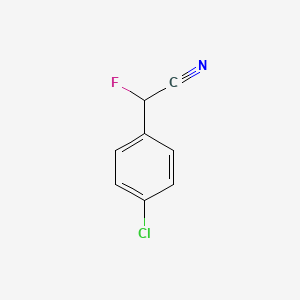


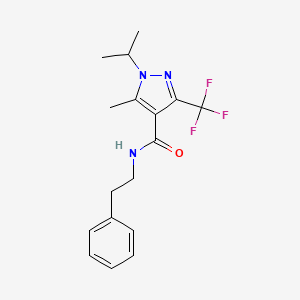
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2968961.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2968962.png)
![4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2968964.png)


